

Sulfo-Cy5-Tetrazine: Application Notes and Protocols for Fluorescence Microscopy

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Compound of Interest

Compound Name: **Sulfo-Cy5-Tetrazine**

Cat. No.: **B6292511**

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Introduction

Sulfo-Cy5-Tetrazine is a water-soluble, far-red fluorescent dye functionalized with a tetrazine moiety. This reagent is a cornerstone of bioorthogonal chemistry, enabling the precise and efficient labeling of biomolecules in complex biological systems for advanced fluorescence microscopy applications. Its utility lies in the inverse-electron demand Diels-Alder (iEDDA) cycloaddition reaction, a fast and highly specific "click chemistry" reaction that occurs between the tetrazine group and a trans-cyclooctene (TCO) tag. The sulfonated nature of the Cy5 dye enhances its water solubility and reduces non-specific binding, making it an ideal probe for aqueous environments and live-cell imaging.^{[1][2][3]} This document provides detailed application notes and experimental protocols for the use of **Sulfo-Cy5-Tetrazine** in fluorescence microscopy sample preparation.

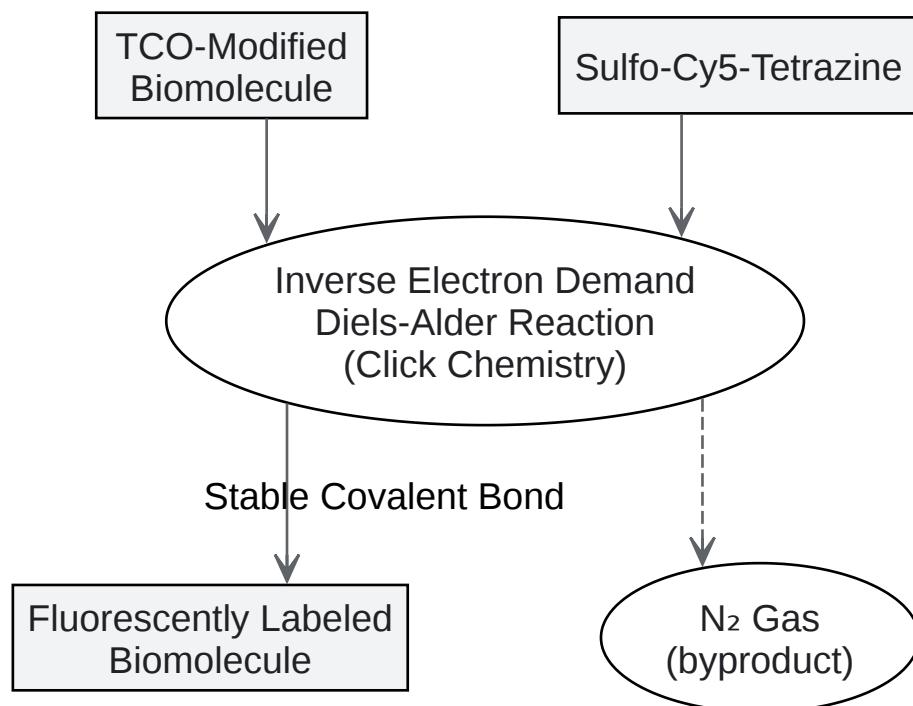
Chemical Properties and Specifications

Sulfo-Cy5-Tetrazine is characterized by its excellent photophysical properties, including high molar absorptivity and good quantum yield, which contribute to its bright fluorescence emission in the far-red spectrum.^[1] This spectral region is advantageous for biological imaging as it minimizes autofluorescence from cellular components.

Property	Value	Reference
Appearance	Dark blue solid	[3]
Excitation Maximum (λ_{ex})	~646 nm	
Emission Maximum (λ_{em})	~662 nm	
Molar Extinction Coefficient (ϵ)	~250,000 - 271,000 $\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$	
Quantum Yield (Φ)	~0.28	
Molecular Weight	~919.27 g/mol	
Solubility	Water, DMSO, DMF	
Reactive Group	Tetrazine	
Reaction Partner	trans-cyclooctene (TCO)	
Photostability	High	

Principle of TCO-Tetrazine Ligation

The labeling strategy with **Sulfo-Cy5-Tetrazine** relies on the bioorthogonal iEDDA reaction. This reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst. A biomolecule of interest (e.g., an antibody or protein) is first functionalized with a TCO group. The subsequent introduction of **Sulfo-Cy5-Tetrazine** leads to a rapid and specific covalent bond formation, attaching the fluorescent dye to the target molecule.



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TCO-Tetrazine Bioorthogonal Reaction

Experimental Protocols

Protocol 1: Labeling of TCO-Modified Antibodies with Sulfo-Cy5-Tetrazine

This protocol describes the procedure for labeling an antibody previously modified with a TCO group.

Materials:

- TCO-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4)
- **Sulfo-Cy5-Tetrazine**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Size-exclusion chromatography column (e.g., Sephadex G-25 or equivalent spin desalting column)

- Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

- Prepare **Sulfo-Cy5-Tetrazine** Stock Solution:
 - Allow the vial of **Sulfo-Cy5-Tetrazine** to equilibrate to room temperature before opening.
 - Dissolve **Sulfo-Cy5-Tetrazine** in anhydrous DMSO to a final concentration of 1-10 mM. For example, dissolve 1 mg of **Sulfo-Cy5-Tetrazine** (MW ~919 g/mol) in 109 µL of DMSO for a 10 mM stock solution.
 - Vortex briefly to ensure complete dissolution. This stock solution should be prepared fresh.
- Prepare Antibody Solution:
 - Ensure the TCO-modified antibody is at a concentration of 1-5 mg/mL in an amine-free buffer like PBS. If the antibody concentration is lower, it should be concentrated.
- Labeling Reaction:
 - Add a 1.5 to 5-fold molar excess of the **Sulfo-Cy5-Tetrazine** stock solution to the TCO-modified antibody solution. The optimal ratio may need to be determined empirically.
 - Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light, with gentle mixing. For more sensitive antibodies, the incubation can be performed at 4°C for 2-4 hours.
- Purification of the Labeled Antibody:
 - Prepare a size-exclusion chromatography column (e.g., a spin desalting column) according to the manufacturer's instructions, equilibrating the column with PBS.
 - Apply the reaction mixture to the column.
 - Centrifuge the column (if using a spin column) or collect the fractions (if using a gravity-flow column). The first colored fraction to elute will be the labeled antibody.

- Collect the purified, labeled antibody.
- Characterization (Optional):
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~646 nm (for Sulfo-Cy5).
 - The concentration of the antibody can be calculated using the following formula:
 - Antibody Concentration (M) = $[A_{280} - (A_{646} \times CF)] / \epsilon_{\text{protein}}$
 - Where CF is the correction factor (A_{280} of the dye / A_{646} of the dye).
 - The concentration of the dye can be calculated as:
 - Dye Concentration (M) = $A_{646} / \epsilon_{\text{dye}}$
 - DOL = Dye Concentration / Antibody Concentration
- Storage:
 - Store the labeled antibody at 4°C, protected from light. For long-term storage, add a protein stabilizer (e.g., BSA) and a preservative (e.g., sodium azide) and store at -20°C or -80°C.

Protocol 2: Pre-targeted Live-Cell Imaging using TCO-Modified Antibody and Sulfo-Cy5-Tetrazine

This protocol outlines a two-step pre-targeting strategy for live-cell imaging.

Materials:

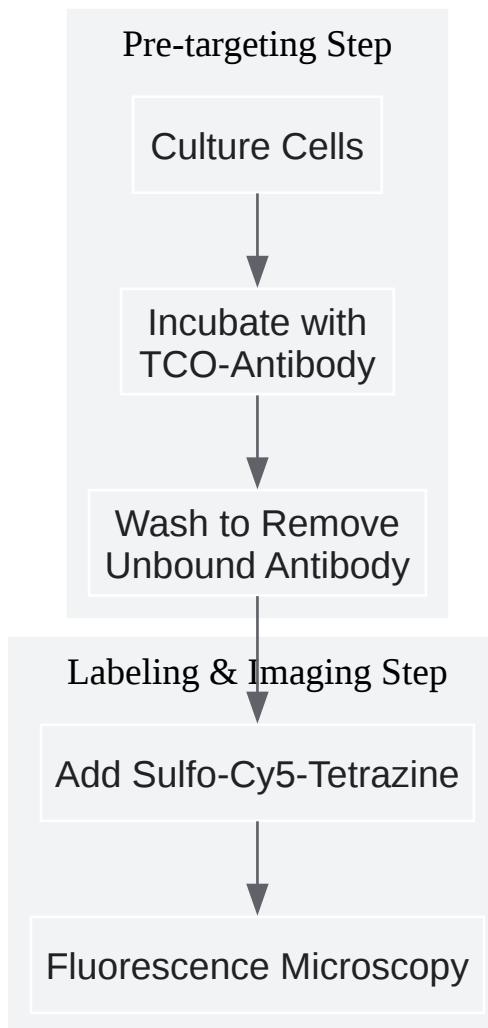
- Cells expressing the target of interest
- TCO-modified antibody specific to the target
- **Sulfo-Cy5-Tetrazine**
- Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)

- Fluorescence microscope with appropriate filter sets for Cy5

Procedure:

- Cell Preparation:
 - Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluence.
 - Ensure cells are healthy and adherent before starting the experiment.
- Pre-targeting with TCO-Modified Antibody:
 - Wash the cells twice with pre-warmed live-cell imaging medium.
 - Dilute the TCO-modified antibody in the imaging medium to a final concentration of 10-100 nM. The optimal concentration should be determined empirically.
 - Incubate the cells with the antibody solution for 30-60 minutes at 37°C in a CO₂ incubator. This allows the antibody to bind to its target on the cell surface.
- Washing:
 - Gently wash the cells three times with pre-warmed imaging medium to remove any unbound TCO-modified antibody.
- Labeling with **Sulfo-Cy5-Tetrazine**:
 - Prepare a staining solution of **Sulfo-Cy5-Tetrazine** in the imaging medium at a final concentration of 1-5 µM.
 - Add the **Sulfo-Cy5-Tetrazine** staining solution to the cells.
- Image Acquisition:
 - Immediately begin imaging the cells using a fluorescence microscope equipped with a Cy5 filter set (e.g., excitation ~620-640 nm, emission ~660-680 nm).

- The fluorescent signal should develop rapidly as the ligation reaction occurs. Time-lapse imaging can be performed to monitor the labeling process in real-time.



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